![molecular formula C8H12N4 B13695811 1-[(6-Methyl-3-pyridyl)methyl]guanidine](/img/structure/B13695811.png)
1-[(6-Methyl-3-pyridyl)methyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-Methyl-3-pyridyl)methyl]guanidine is a chemical compound with the molecular formula C8H12N4 and a molecular weight of 164.21 g/mol . This compound features a pyridine ring substituted with a methyl group at the 6-position and a guanidine group attached via a methylene bridge. It is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Methyl-3-pyridyl)methyl]guanidine typically involves the reaction of 6-methyl-3-pyridylmethyl chloride with guanidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(6-Methyl-3-pyridyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with different nucleophiles replacing the guanidine group.
Aplicaciones Científicas De Investigación
1-[(6-Methyl-3-pyridyl)methyl]guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases and conditions.
Mecanismo De Acción
The mechanism of action of 1-[(6-Methyl-3-pyridyl)methyl]guanidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
1-[(6-Methyl-3-pyridyl)methyl]guanidine can be compared with other similar compounds, such as:
Guanidine: A simpler compound with a similar guanidine group but lacking the pyridine ring.
6-Methyl-3-pyridylmethylamine: Similar structure but with an amine group instead of guanidine.
Nicotinamide: Contains a pyridine ring but with different substituents.
Uniqueness: this compound is unique due to its specific combination of a pyridine ring and a guanidine group, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of reactions and interact with different molecular targets, making it valuable in research and industrial applications .
Propiedades
Fórmula molecular |
C8H12N4 |
|---|---|
Peso molecular |
164.21 g/mol |
Nombre IUPAC |
2-[(6-methylpyridin-3-yl)methyl]guanidine |
InChI |
InChI=1S/C8H12N4/c1-6-2-3-7(4-11-6)5-12-8(9)10/h2-4H,5H2,1H3,(H4,9,10,12) |
Clave InChI |
ZKROHAQHSYFDDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


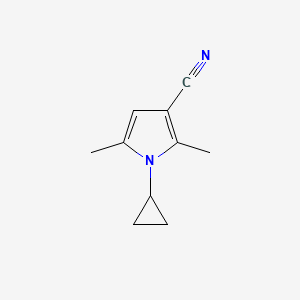
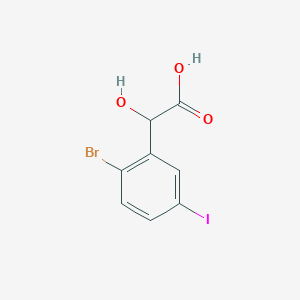

![Methyl 3-[(2-Aminophenyl)amino]benzoate](/img/structure/B13695749.png)
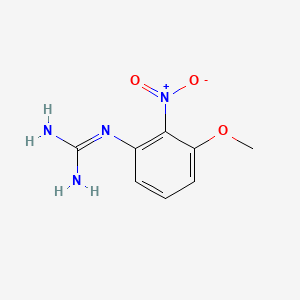

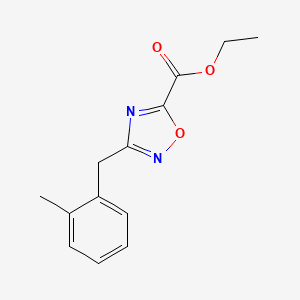
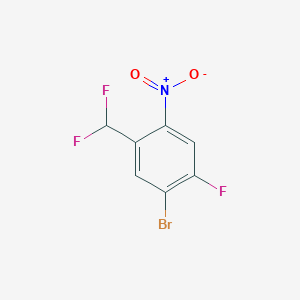
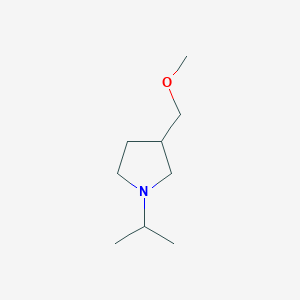

![1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole](/img/structure/B13695781.png)



